molecular formula C14H11ClO3 B2483112 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde CAS No. 1092294-34-2

2-Chloro-4-(4-methoxyphenoxy)benzaldehyde

Cat. No. B2483112
CAS RN: 1092294-34-2
M. Wt: 262.69
InChI Key: JZYNFVURVANVFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde involves specific reactions between different precursor chemicals. For example, a compound structurally similar to the target molecule was synthesized through the reaction of 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine, showcasing a method to introduce specific functional groups into the benzaldehyde framework (Unver, Yıldız, Ozay, & Durlu, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde has been examined using various spectroscopic techniques, including FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy. Crystallography studies reveal detailed structural characteristics, such as bond lengths, angles, and conformational isomers, offering insights into the molecular geometry and stability of these compounds. For instance, a related compound was found to crystallize in the orthorhombic space group, providing specific details about its crystal structure (Unver et al., 2009).

Chemical Reactions and Properties

Research on related compounds demonstrates their involvement in various chemical reactions, highlighting the reactivity and potential utility of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde in synthetic chemistry. For example, Pd-catalyzed ortho-C-H methoxylation and chlorination reactions have been reported, indicating the compound's ability to undergo selective functionalization (Li, Zhou, Yang, Wang, Yu, & Zhang, 2019).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystal structure, provide essential information for understanding how 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde behaves under different conditions. For example, the crystal structure analysis of a closely related compound reveals how weak intermolecular interactions can influence the formation of supramolecular layers in solid state (Schäfer et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and participation in chemical reactions, define the versatility of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde in synthetic chemistry. Studies on related compounds emphasize the importance of functional groups and substituents in determining chemical behavior, as seen in the formation of dimers and the ability to undergo specific reactions (Ribeiro-Claro, Drew, & Félix, 2002).

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been used to degrade various organic pollutants, including pharmaceutical compounds from aqueous mediums. Research on these processes highlights the critical role of certain organic molecules in enhancing the degradation efficiency of pollutants, which may have implications for compounds like 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde in environmental remediation applications (Qutob et al., 2022).

Lignin Acidolysis and Polymerization

The study of lignin model compounds and their acidolysis provides insights into the chemical mechanisms that could be relevant for modifying or breaking down complex organic structures, including those related to 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde. This research has implications for the development of new materials and chemicals from renewable resources (Yokoyama, 2015).

Environmental Remediation

Research on the sorption of phenoxy herbicides to soil and minerals addresses the environmental fate and behavior of specific organic compounds, which could relate to understanding how derivatives like 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde interact with environmental matrices. This knowledge is crucial for developing strategies for the remediation of contaminated sites (Werner et al., 2012).

Catalytic Oxidation for Chemical Synthesis

The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, demonstrates the potential for using catalysts to convert complex organic molecules into valuable chemical intermediates. This area of research may offer insights into the conversion processes that could apply to 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde for the synthesis of fine chemicals or pharmaceutical intermediates (Tarabanko & Tarabanko, 2017).

Wastewater Treatment

Studies on the treatment options for reclaiming wastewater from the pesticide industry highlight the challenges and solutions for removing toxic pollutants from industrial effluents. Insights from this research could be applicable to the treatment and disposal of waste containing compounds like 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde, ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of tetrahydroisoquinolinones , suggesting potential interactions with enzymes involved in these pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde is currently unavailable . As such, its impact on bioavailability cannot be accurately determined at this time.

Result of Action

Similar compounds have been used as building blocks in the synthesis of other molecules , suggesting that it may have a role in facilitating certain chemical reactions.

properties

IUPAC Name

2-chloro-4-(4-methoxyphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-17-11-4-6-12(7-5-11)18-13-3-2-10(9-16)14(15)8-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYNFVURVANVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methoxyphenoxy)benzaldehyde

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